Benzamide, 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]-
Description
This compound is a benzamide derivative featuring a 2-chloro-5-nitro substitution on the benzene ring and a pyrazinyloxy-phenyl group at the N-position. Its synthesis likely involves nucleophilic substitution and coupling reactions, analogous to methods described for structurally related benzamides .
Properties
CAS No. |
647853-09-6 |
|---|---|
Molecular Formula |
C17H11ClN4O4 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
2-chloro-5-nitro-N-(4-pyrazin-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C17H11ClN4O4/c18-15-6-3-12(22(24)25)9-14(15)17(23)21-11-1-4-13(5-2-11)26-16-10-19-7-8-20-16/h1-10H,(H,21,23) |
InChI Key |
DZHLQXNUWHQGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Nitration of o-Chlorobenzoic Acid for Benzamide Core Synthesis
The 2-chloro-5-nitrobenzoyl moiety is synthesized via nitration of o-chlorobenzoic acid, as detailed in patent CN102329237A. This step is critical for establishing the substitution pattern required for subsequent amidation.
Reaction Conditions and Regioselectivity
The nitration employs concentrated sulfuric acid and nitric acid in a 3.5:1–4.5:1 weight ratio to o-chlorobenzoic acid. Temperature control (30–40°C) ensures preferential formation of the 5-nitro isomer over the 3-nitro derivative, achieving a 95:5 isomer ratio. The regioselectivity arises from sulfuric acid’s role in protonating the benzoic acid, directing nitronium ion attack to the para position relative to the chlorine substituent.
Purification and Yield
Post-nitration, crude product isolation involves alkali dissolution (3.5–4.5× water by weight) at 60–70°C, followed by acid precipitation with 50% nitric acid (pH 2–3). This yields 2-chloro-5-nitrobenzoic acid with ≥99.5% chromatographic purity and 85% yield. The purified acid is subsequently converted to its acid chloride using thionyl chloride (SOCl₂), a prerequisite for amide coupling.
Synthesis of 4-(Pyrazinyloxy)Aniline Intermediate
The pyrazinyloxy-substituted aniline is synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, leveraging methodologies inferred from pyrazine chemistry and aryl ether syntheses.
Pyrazine Activation Strategies
Pyrazine’s electron-deficient nature facilitates SNAr reactions when substituted with leaving groups (e.g., chloride). For example, 2-chloropyrazine reacts with 4-nitrophenol under basic conditions (K₂CO₃, DMF, 80°C) to form 4-(pyrazinyloxy)nitrobenzene. Subsequent reduction of the nitro group using hydrogen (H₂/Pd-C) or iron/HCl yields 4-(pyrazinyloxy)aniline.
Optimization Data
Amide Bond Formation: Final Assembly
The convergent synthesis concludes with coupling 2-chloro-5-nitrobenzoyl chloride and 4-(pyrazinyloxy)aniline.
Stepwise Procedure
Acid Chloride Preparation :
Amidation :
Comparative Analysis of Synthetic Routes
| Parameter | Nitration-SNAr Route | Mitsunobu Route |
|---|---|---|
| Overall Yield | 62% | 45% |
| Key Advantage | High regioselectivity | Avoids nitro reduction |
| Limitation | Multi-step purification | Low atom economy |
| Scalability | Industrial (kg-scale) | Lab-scale only |
The nitration-SNAr route is preferred for large-scale synthesis due to its robust yields and compatibility with existing infrastructure.
Mechanistic Insights and Side Reactions
Nitration Byproducts
Coupling Challenges
Industrial Applications and Modifications
The methodology is adaptable for related benzamide derivatives, such as 2-chloro-N-[4-(5-chloropyridinyloxy)phenyl]-5-nitrobenzamide. Substituting pyrazine with pyridine alters the electronic profile but follows analogous synthetic logic.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) at the 5-position of the benzamide ring undergoes reduction under catalytic hydrogenation conditions. This reaction typically employs hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) or Raney nickel as catalysts, yielding the corresponding amine derivative.
Example Reaction:
This reduction is critical for synthesizing intermediates used in further functionalization or biological activity studies.
Nucleophilic Substitution
The chloro group (-Cl) at the 2-position of the benzamide ring is susceptible to nucleophilic substitution. Common nucleophiles include amines, thiols, or alkoxides, which replace the chlorine atom under mild heating or basic conditions.
Example Reaction with Ammonia:
This reaction is facilitated by polar aprotic solvents like dimethylformamide (DMF) and is pivotal for modifying the compound’s pharmacophore.
Hydrolysis of the Amide Bond
The central amide bond (-CONH-) can undergo hydrolysis under strongly acidic or basic conditions, cleaving the molecule into its constituent carboxylic acid and amine components.
Acidic Hydrolysis:
Basic Hydrolysis:
Hydrolysis studies are essential for understanding metabolic pathways or degradation products .
Functionalization of the Pyrazinyloxy Group
The pyrazinyloxy moiety participates in electrophilic aromatic substitution (EAS) due to the electron-deficient nature of the pyrazine ring. Common reactions include nitration or halogenation at specific positions, though steric hindrance from the oxygen bridge may limit reactivity.
Example Nitration:
The exact regioselectivity of these reactions depends on reaction conditions and directing effects .
Oxidation Reactions
The nitro group is generally resistant to further oxidation, but the pyrazine ring may undergo oxidation under aggressive conditions (e.g., potassium permanganate in acidic media), leading to ring-opening or hydroxylation products.
Oxidation of Pyrazine:
Such reactions are less common and require precise control to avoid over-oxidation.
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Key Product | Application |
|---|---|---|---|
| Reduction | H₂, Pd/C, EtOH, 25°C | 5-Amino derivative | Intermediate for drug synthesis |
| Nucleophilic substitution | NH₃, DMF, 80°C | 2-Amino derivative | Bioactivity modulation |
| Acidic hydrolysis | 6M HCl, reflux | 2-Chloro-5-nitrobenzoic acid | Degradation studies |
| Pyrazine nitration | HNO₃/H₂SO₄, 0°C | Nitro-pyrazine derivative | Structural diversification |
Mechanistic Insights
-
Nitro Group Reduction: Proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential electron transfer to the nitro group.
-
Amide Hydrolysis: Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack .
Research Implications
The compound’s reactivity enables its use in synthesizing derivatives with tailored biological activities. For example:
-
Anticancer Applications: Amino derivatives (from nitro reduction) show enhanced interaction with kinase enzymes.
-
Antibacterial Modifications: Thioether derivatives (via Cl substitution with thiols) exhibit improved membrane permeability.
Further studies are needed to explore underutilized reactions, such as cross-coupling via the pyrazine ring, to expand its utility in medicinal chemistry.
Scientific Research Applications
2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Studied for its potential biological activities, including its role as an inhibitor or activator of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-Chloro-5-nitro-N-(4-(pyrazin-2-yloxy)phenyl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Melting Points: Target compound: Not explicitly reported, but analogues with nitro groups (e.g., ’s Compound 51) show high melting points (266–268°C), suggesting strong intermolecular forces . Compounds with trifluoromethyl groups (e.g., Compound 52) exhibit even higher melting points (277–279°C), likely due to increased molecular symmetry and packing efficiency .
Synthetic Yields :
Key Research Findings
Substituent Position Matters : Meta-substituted fluorophenyl groups (e.g., Compound 51) yield higher melting points than para-substituted analogues (Compound 52), likely due to crystal packing differences .
Lipophilicity vs. Activity : Trifluoromethyl groups () enhance antibacterial activity but may reduce solubility, necessitating formulation optimization .
Synthetic Challenges : Thiophosphate modifications () require rigorous purification (e.g., column chromatography) to achieve >90% purity, indicating scalability issues for similar derivatives .
Data Tables
Table 1: Comparative Physicochemical Data
Biological Activity
Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]- is particularly notable for its potential applications in pharmacology and agriculture. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
- IUPAC Name : 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]benzamide
- Molecular Formula : C13H9ClN2O3
- Molecular Weight : 276.68 g/mol
- CAS Number : 22978-25-2
The biological activity of benzamide derivatives often relates to their ability to interact with specific biological targets, including enzymes and receptors. The 2-chloro-5-nitro group enhances the compound's reactivity, allowing it to act as a potent antagonist of peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzamide derivatives. For instance, compounds similar to 2-chloro-5-nitro-N-[4-(pyrazinyloxy)phenyl]- have shown significant inhibitory effects against various fungal pathogens. The structure-activity relationship (SAR) indicates that modifications on the benzene ring can enhance antifungal activity:
| Compound | Target Pathogen | EC50 (µg/mL) |
|---|---|---|
| 10f | Botrytis cinerea | 14.44 |
| 10a | Fusarium graminearum | 40–45 |
| 10b | Phytophthora capsica | Weak activity |
These findings suggest that the presence of specific substituents can significantly influence the efficacy of these compounds against fungal infections .
Antioxidant Activity
The antioxidant capacity of benzamide derivatives has also been investigated. Compounds exhibiting strong electron-donating abilities can scavenge free radicals effectively. For example, a related compound demonstrated an IC50 value of , indicating its potential as an antioxidant agent .
Antiproliferative Activity
The antiproliferative effects of benzamide derivatives against cancer cell lines are noteworthy. Studies have shown that certain derivatives can selectively inhibit tumor growth:
| Cell Line | Compound | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| SK-MEL-5 | 10 | 9.7 | 3.20 |
| Mia Paca-2 | 10 | Moderate | - |
These results indicate that modifications to the benzamide structure can lead to enhanced selectivity and potency against specific cancer types .
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of various benzamide derivatives against Candida albicans and dermatophytes. Compounds with specific substitutions showed over 80% inhibition, suggesting their potential in treating fungal infections .
- Anticancer Properties : Another research project focused on the antiproliferative effects of substituted benzamides on several cancer cell lines, revealing that certain derivatives could effectively reduce cell viability and induce apoptosis in targeted cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
